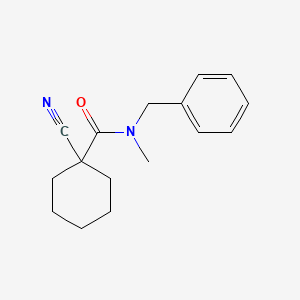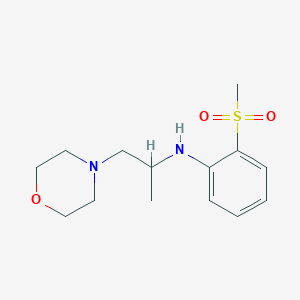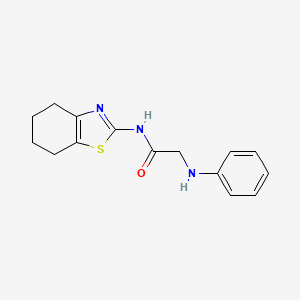
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide, also known as BMS-986001, is a novel compound that has been synthesized for the purpose of scientific research. This compound belongs to the family of cyclohexane carboxamides, which are known for their potential therapeutic applications. The synthesis of BMS-986001 involves a multi-step process that requires specialized equipment and expertise. The compound has been found to have a number of biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide is not yet fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, the compound has been found to increase the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood, attention, and movement. By modulating these neurotransmitters, this compound may be able to improve the symptoms of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitters in the brain, as mentioned above. In addition, the compound has been found to have anti-inflammatory and analgesic properties, which may be related to its ability to inhibit certain enzymes that are involved in the inflammatory response. This compound has also been found to have potential applications in the field of oncology, as it has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide in lab experiments is its potential therapeutic applications. The compound has been found to have a number of potential uses in the treatment of neurological disorders, pain, inflammation, and cancer. In addition, the compound has been shown to be relatively stable and easy to handle in lab settings.
One of the limitations of using this compound in lab experiments is its cost. The synthesis of this compound requires specialized equipment and expertise, which can make it expensive to produce. In addition, the compound has not yet been extensively studied, so its potential side effects and limitations are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the study of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide. One area of research could focus on the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on the compound's potential applications in the treatment of pain and inflammation. Finally, further research could be conducted to better understand the mechanism of action of this compound, and to identify any potential side effects or limitations of the compound.
Synthesemethoden
The synthesis of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide involves a multi-step process that begins with the preparation of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxylic acid. This compound is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylpiperazine to form the desired product, this compound. The synthesis of this compound requires specialized equipment and expertise, and should only be attempted by trained professionals.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide has been found to have a number of potential therapeutic applications, including the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, this compound has been found to have potential applications in the field of oncology, as it has been shown to inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(12-14-8-4-2-5-9-14)15(19)16(13-17)10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMYOMVHWNRHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)

![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)

![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)